4-Methylpiperazine-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWWGBNAUNTSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973786 | |
| Record name | 4-Methylpiperazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58226-19-0 | |
| Record name | 4-Methyl-1-piperazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58226-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-piperazine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058226190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpiperazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Methylpiperazine 1 Carboxylic Acid and Its Derivatives
Diverse Synthetic Routes to 4-Methylpiperazine-1-carboxylic Acid
Conventional and Optimized Preparative Methods for the Core Structure
The synthesis of the this compound core structure is foundational for the development of a wide array of derivatives. Conventional methods often provide reliable, albeit sometimes harsh, pathways to this compound.
A common and well-established route involves the reaction of 1-methylpiperazine (B117243) with phosgene (B1210022) or its derivatives, such as ethyl chloroformate. The use of phosgene directly yields 4-methylpiperazine-1-carbonyl chloride, which can then be hydrolyzed to the desired carboxylic acid. smolecule.com This hydrolysis occurs readily in the presence of water. smolecule.com However, due to the high toxicity of phosgene, this method requires stringent safety precautions. A safer two-step alternative involves reacting 1-methylpiperazine with ethyl chloroformate to form an ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Another approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to protect 1-methylpiperazine, forming tert-butyl 4-methylpiperazine-1-carboxylate. guidechem.com This Boc-protected intermediate is stable and can be easily purified. The Boc group can then be cleaved under acidic conditions to yield the final product. This method is known for its high yield and clean reaction profile. guidechem.com
Optimization of these methods often focuses on improving yield, simplifying workup procedures, and enhancing safety. For instance, the reaction of 1-methylpiperazine with carbon dioxide presents a greener alternative but often requires high pressure and temperature.
| Starting Material | Reagent(s) | Intermediate/Product | Key Features |
| 1-Methylpiperazine | Phosgene (COCl₂) | 4-Methylpiperazine-1-carbonyl chloride | High reactivity, but phosgene is highly toxic. smolecule.com |
| 1-Methylpiperazine | Ethyl Chloroformate, then H₂O | Ethyl 4-methylpiperazine-1-carboxylate | Safer, two-step process. |
| 1-Methylpiperazine | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl 4-methylpiperazine-1-carboxylate | High yield and clean reaction. guidechem.combiosynth.com |
Chemo-, Regio-, and Stereoselective Synthesis of Isomers and Analogues
The synthesis of specific isomers and analogues of this compound is critical for developing targeted therapeutic agents. Achieving chemo-, regio-, and stereoselectivity is a key challenge in this area.
Regioselectivity becomes important when using asymmetrically substituted piperazines as starting materials. The reaction of such precursors with a carboxylating agent can lead to a mixture of regioisomers. The choice of reaction conditions, including solvent and temperature, as well as the nature of the carboxylating agent, can be tuned to favor the formation of the desired isomer.
Stereoselective synthesis is essential when the piperazine (B1678402) ring contains chiral centers. The use of enantiomerically pure starting materials is a direct approach to obtaining stereochemically defined products. For example, starting with a specific enantiomer of a substituted piperazine will yield the corresponding enantiomer of the final carboxylic acid derivative.
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of less hazardous reagents and solvents, improved energy efficiency, and waste reduction.
One sustainable approach involves replacing toxic reagents like phosgene with greener alternatives. While not a direct synthesis of the carboxylic acid, the use of ionic liquids as reusable reaction media for the Boc-protection of 1-methylpiperazine has been reported. guidechem.com The ionic liquid can be recovered and reused multiple times without a significant loss of activity, making the process more sustainable. guidechem.com
The use of water as a solvent, where possible, is another key aspect of green synthesis, as it eliminates the need for volatile and often toxic organic solvents. Additionally, developing catalytic methods that can operate at ambient temperature and pressure contributes to a more energy-efficient and environmentally friendly process.
Functionalization and Derivatization Strategies of this compound
Formation of Amide, Ester, and Other Carboxylic Acid Derivatives
The carboxylic acid group of this compound is a versatile functional handle for creating a diverse range of derivatives, particularly amides and esters. These derivatives are often key components of pharmacologically active molecules. pharmaffiliates.comusbio.netamericanchemicalsuppliers.com
Amide bond formation is typically achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction is facilitated by a variety of coupling agents, such as HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like DIPEA (N,N-diisopropylethylamine). acs.org This method is widely used in the synthesis of complex molecules. For example, this compound has been used to prepare inhibitors of the enzyme fatty acid amide hydrolase (FAAH). pharmaffiliates.comusbio.netamericanchemicalsuppliers.com
Esterification can be accomplished through standard methods, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carbonyl chloride derivative, 4-methylpiperazine-1-carbonyl chloride, can react with alcohols to form esters. smolecule.com
Other derivatives can also be synthesized. For instance, reaction of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-methylpiperazine-1-carbohydrazide, an important intermediate in the synthesis of various biologically active compounds.
| Derivative | Reagents | Example Application | Reference |
| Amide | Amine, HCTU, DIPEA | Synthesis of PARK7 inhibitors | acs.org |
| Amide | - | Preparation of fatty acid amide hydrolase (FAAH) inhibitors | pharmaffiliates.comusbio.netamericanchemicalsuppliers.com |
| Ester | Alcohol | General synthesis | smolecule.com |
| Carbohydrazide | Hydrazine Hydrate | Synthesis of antimicrobial compounds |
Substitution and Modification of the Piperazine Ring System
Further diversification of the this compound scaffold can be achieved by modifying the piperazine ring itself. While the nitrogen at position 1 is part of the carboxylic acid group, the tertiary amine at position 4 can potentially be quaternized with strong alkylating agents.
However, a more common strategy for introducing substituents onto the piperazine ring is to start with a pre-functionalized piperazine derivative. This allows for the synthesis of analogues with substituents at various positions on the ring, which is crucial for structure-activity relationship (SAR) studies. For example, deuterated versions of N-Boc-N-methylpiperazine are used in metabolic studies. pharmaffiliates.com
The versatility of the this compound scaffold and its derivatives makes it a valuable building block in the discovery of new drugs for a variety of therapeutic areas, including cancer, inflammatory diseases, and infectious diseases. google.comrospatent.gov.rugoogle.combiorxiv.orggoogle.com
Multi-Component Reactions Incorporating the this compound Moiety
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single operation. These reactions are highly valued for their efficiency and ability to rapidly generate diverse molecular libraries. nih.gov The this compound scaffold is a valuable building block that can be incorporated into larger molecules through these convergent synthetic strategies.
A primary example of such a process is the Ugi four-component reaction (Ugi-4CR) . The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govwikipedia.org In this context, this compound can serve as the carboxylic acid component. acs.org The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is attacked by the isocyanide, followed by a nucleophilic attack from the carboxylate anion and a subsequent Mumm rearrangement to yield the final, stable bis-amide product. wikipedia.org The versatility of the Ugi reaction allows for the synthesis of a wide array of peptidomimetic structures, which is particularly useful in drug discovery. nih.govorganic-chemistry.org For instance, this strategy has been employed to create libraries of diverse compounds for screening purposes, such as in the development of inhibitors for therapeutic targets. acs.org
Another significant MCR is the Passerini three-component reaction (P-3CR) , which involves the reaction of a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govmdpi.com Discovered in 1921, this was the first isocyanide-based MCR to be reported. nih.govmdpi.com When this compound is used as the acid component, it reacts to form products containing the 4-methylpiperazine-1-carbonyl group attached to an α-acyloxy amide core. The reaction is believed to proceed through a cyclic transition state, particularly in apolar solvents, where hydrogen bonding plays a key role. nih.govorganic-chemistry.org The P-3CR has been utilized in the synthesis of various compounds, including potential anti-cancer agents and functionalized fullerenes. wikipedia.org
The strategic use of these MCRs provides a direct and efficient pathway to complex molecules incorporating the this compound motif, a common structural element in pharmacologically active compounds.
Mechanistic Investigations of Reactions Involving this compound
Elucidation of Reaction Kinetics and Thermodynamic Profiles
The study of reaction kinetics provides critical insights into the rates and mechanisms of chemical transformations. For reactions involving this compound, such as amide bond formation, the kinetics are highly dependent on the reaction conditions and reagents used.
Direct amidation between a carboxylic acid and an amine is typically slow because the hydroxyl group (–OH) is a poor leaving group. libretexts.org This process often requires high temperatures to drive off the water molecule formed. Kinetic studies on analogous direct amidation reactions have shown them to often follow second-order kinetics, with the rate being dependent on the concentration of both the carboxylic acid and the amine. researchgate.net The activation energy for such uncatalyzed reactions can be significant. researchgate.net
To overcome this kinetic barrier under milder conditions, activating agents are employed. In the formation of an amide from this compound, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. The reaction mechanism involves the initial addition of the carboxylic acid to the carbodiimide's C=N double bond, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate possesses a much better leaving group than the original hydroxyl group. The subsequent nucleophilic attack by an amine on this activated intermediate is generally the rate-determining step. The reaction rate is influenced by solvent polarity, with polar aprotic solvents often accelerating the process.
Thermodynamically, the formation of an amide bond from a carboxylic acid and an amine is an exergonic process, meaning it is energetically favorable. However, the high activation energy of the direct reaction presents a significant kinetic hurdle, necessitating the use of catalysts or activating agents to allow the reaction to proceed at a practical rate under standard laboratory conditions.
Identification of Reaction Intermediates and Transition States
Identifying the transient species that form during a reaction is fundamental to understanding its mechanism. For reactions involving this compound, a combination of spectroscopic methods and computational studies has been used to characterize intermediates and transition states.
In amide bond formation , the key is the activation of the carboxyl group. When using thionyl chloride (SOCl₂) to convert the carboxylic acid to an acid chloride, an acyl chlorosulfite intermediate is formed, which is then attacked by a chloride ion. libretexts.org With carbodiimide (B86325) coupling agents like DCC, the crucial intermediate is the O-acylisourea. libretexts.org This species is highly reactive towards nucleophilic attack by an amine.
In multi-component reactions , the mechanism involves a sequence of intermediates. For the Ugi reaction, an initial condensation between the aldehyde and amine forms an imine. wikipedia.org Protonation by the carboxylic acid gives an iminium ion, which then reacts with the isocyanide to form a nitrilium ion intermediate. wikipedia.org This is followed by the addition of the carboxylate anion to yield an O-acyl-α-amino-isoamide intermediate, which irreversibly rearranges via the Mumm rearrangement to the final stable product. wikipedia.org
The Passerini reaction is proposed to proceed through a concerted, cyclic transition state involving all three components, especially in nonpolar solvents. nih.gov This trimolecular reaction leads to an intermediate which then rearranges to the final α-acyloxy amide. wikipedia.org In polar solvents, an alternative ionic mechanism may operate, involving the formation of a nitrilium ion intermediate. wikipedia.org
Computational studies, often using Density Functional Theory (DFT), have been instrumental in modeling these pathways. Such calculations help to visualize the geometry of transition states and compare the energy barriers of different potential mechanisms, corroborating experimentally observed outcomes. mdpi.com
Catalytic Systems Employed in the Synthesis and Transformations
Catalysis is central to the efficient and selective synthesis and modification of this compound and its derivatives. A range of catalytic systems, from small organic molecules to transition metal complexes and enzymes, are utilized.
Amide Bond Formation: The most common "catalysts" for forming amides from carboxylic acids are peptide coupling reagents. While consumed in the reaction, they function to facilitate the transformation. Systems like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base such as DIPEA (N,N-Diisopropylethylamine) are routinely used to activate this compound for reaction with amines. acs.org Carbodiimides such as DCC and EDC are also widely employed for this purpose. libretexts.org In some cases, simple organocatalysts like acetic acid have been shown to promote N-acetylation reactions using acetate (B1210297) esters as the acyl source. mdpi.com
Transition Metal Catalysis: Palladium-based catalysts are exceptionally versatile for forming carbon-nitrogen (C–N) bonds and are widely used in the synthesis of complex molecules containing the piperazine moiety. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the arylation of piperazine derivatives. acs.org This is crucial for synthesizing many pharmaceutical compounds where an aryl group is attached to one of the piperazine nitrogens. acs.orgresearchgate.net These reactions typically involve a catalytic cycle of oxidative addition, ligand substitution, and reductive elimination. researchgate.net Furthermore, palladium catalysts have been developed for the modular synthesis of substituted piperazines through the cyclization of various diamine components with propargyl units, offering excellent control over the reaction's outcome under mild conditions. nih.govacs.org
Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for chemical synthesis. Enzymes, such as lipases, can catalyze the formation of amide bonds under mild, often solvent-free or in green-solvent conditions. nih.gov This approach avoids the need for harsh reagents and can provide high selectivity, minimizing the need for protecting groups. The mechanism typically involves the formation of an acyl-enzyme intermediate from the carboxylic acid or its ester, which is then aminolyzed by the amine component. nih.gov
Advanced Spectroscopic and Analytical Methodologies in 4 Methylpiperazine 1 Carboxylic Acid Research
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are paramount for determining the precise molecular architecture of chemical compounds. High-resolution techniques offer unparalleled detail regarding the connectivity of atoms, their spatial arrangement, and the nature of the chemical bonds within the "4-Methylpiperazine-1-carboxylic acid" framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For piperazine (B1678402) derivatives, ¹H and ¹³C NMR provide critical information about the molecular skeleton. In derivatives of "this compound," the chemical shifts and coupling constants of the piperazine ring protons are particularly informative. Typically, the protons on the piperazine ring appear as complex multiplets in the ¹H NMR spectrum.
Dynamic NMR studies are employed to investigate conformational isomerism, such as the chair-chair interconversion of the piperazine ring, which can be influenced by substituents. beilstein-journals.orgresearchgate.net By analyzing spectra at various temperatures, researchers can determine the energy barriers for these conformational changes. beilstein-journals.orgresearchgate.net For instance, in related N-substituted piperazines, temperature-dependent ¹H NMR has been used to calculate the activation energy barriers between different conformers. researchgate.net Furthermore, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing stereochemistry, as they reveal through-space correlations between protons, confirming their relative orientation in the molecule. ipb.pt
Table 1: Representative ¹H NMR and ¹³C NMR Data for a 4-Methylpiperazine Derivative
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| N-CH₃ | ~2.3 - 2.9 | ~46.0 | Singlet in ¹H NMR. |
| Piperazine Ring Protons (-CH₂-) | ~2.4 - 3.8 | ~50.0 - 55.0 | Often appear as broad or complex multiplets due to conformational dynamics. mdpi.com |
| Carboxyl Carbon (C=O) | - | ~156.0 - 165.0 | The chemical shift can vary depending on the specific derivative (e.g., acid vs. amide). |
| Carboxyl Proton (-COOH) | ~10.0 - 12.0 | - | Broad singlet, often exchanges with D₂O. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of newly synthesized compounds like derivatives of "this compound." For the parent compound, the monoisotopic mass is 144.0899 Da. nih.gov
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which offers structural insights and helps in identifying compounds within a complex mixture. researchgate.net For piperazine-containing molecules, a characteristic fragmentation involves the cleavage of the piperazine ring. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da), OH (17 Da), and COOH (45 Da). libretexts.orgyoutube.com In derivatives of "this compound," fragmentation often involves the loss of the N-methylpiperazine moiety or cleavage at the bonds adjacent to the carbonyl group. researchgate.netnih.gov These fragmentation patterns are crucial for metabolic studies, where they help in the elucidation of metabolite structures. nih.govnih.gov
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 145.09715 | 131.0 |
| [M+Na]⁺ | 167.07909 | 137.2 |
| [M-H]⁻ | 143.08259 | 130.1 |
Data sourced from PubChemLite. uni.lu These values are useful for identification in ion mobility-mass spectrometry analysis.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" is characterized by specific absorption bands corresponding to its constituent groups.
The most prominent features are associated with the carboxylic acid group. A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. libretexts.orgechemi.com The carbonyl (C=O) stretching vibration gives rise to a sharp, intense peak between 1690 and 1760 cm⁻¹. libretexts.orgechemi.com Additionally, the C-N stretching vibrations of the tertiary amine in the piperazine ring typically appear in the 1250-1020 cm⁻¹ region, while C-H stretching from the methyl and methylene (B1212753) groups is observed around 2850-3000 cm⁻¹. mdpi.comlibretexts.org These characteristic peaks allow for rapid confirmation of the compound's functional groups and can be used to monitor the progress of reactions, such as the conversion of the carboxylic acid to an ester or amide, which would result in the disappearance of the broad O-H band and a shift in the C=O band frequency.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |
| Carbonyl (C=O) | Stretch | 1690 - 1760 | Strong, Sharp |
| Tertiary Amine (C-N) | Stretch | 1020 - 1250 | Medium |
Chromatographic and Separation Science for Research Applications
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds from complex mixtures. In the context of "this compound" research, these methods are vital for assessing purity, isolating specific products, and analyzing reaction outcomes.
While "this compound" itself is achiral, it can be used as a building block in the synthesis of chiral molecules. When a chiral center is introduced into a derivative, it is often necessary to separate the resulting enantiomers and assess the enantiomeric purity or enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. nih.gov
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with carboxylic acid or amine functionalities. nih.govmdpi.com The development of effective chiral separation methods is critical for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical research as different enantiomers can have distinct biological activities. researchgate.net
The coupling of chromatographic separation with mass spectrometry detection, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful tool for the analysis of complex reaction mixtures. These hyphenated techniques allow for the separation of individual components followed by their immediate identification based on their mass-to-charge ratio and fragmentation patterns.
LC-MS/MS is particularly well-suited for analyzing derivatives of "this compound," which are often polar and non-volatile. It has been successfully used to quantify related compounds in various matrices and to identify metabolites in biological systems. nih.govnih.govnih.govmdpi.com For instance, LC-MS/MS methods have been developed to monitor the formation of related piperazine compounds and their degradation products. mdpi.commdpi.com GC-MS can also be employed, particularly for more volatile or thermally stable derivatives, or after a derivatization step to increase volatility. researchgate.netnih.gov These methods are indispensable for monitoring reaction progress, identifying byproducts, and performing quantitative analysis in research and development.
Applications of 4 Methylpiperazine 1 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science
Utilization as a Key Building Block in Complex Organic Molecule Synthesis
The bifunctional nature of 4-Methylpiperazine-1-carboxylic acid, possessing both a nucleophilic tertiary amine and an electrophilic carboxylic acid (or its activated derivatives), positions it as a strategic component in the assembly of complex organic molecules. Its piperazine (B1678402) ring can introduce desirable physicochemical properties, such as increased aqueous solubility and the ability to cross cell membranes, which is of particular interest in medicinal chemistry.
Precursor in the Synthesis of Heterocyclic and Macrocyclic Systems
This compound and its derivatives are instrumental in the synthesis of a variety of heterocyclic and macrocyclic structures. The carboxylic acid can be readily converted into more reactive species, such as acyl chlorides, which are then used to form amide, ester, or urea (B33335) linkages.
A notable application is in the synthesis of amide derivatives. For instance, the reaction of 1-methylpiperazine (B117243) with various substituted benzoic acids can lead to the formation of new N-aryl benzamides. These reactions often utilize coupling agents to facilitate the amide bond formation. The resulting molecules, incorporating the 4-methylpiperazine moiety, are explored for their potential as pharmacologically active agents.
The activated form of the acid, 4-methylpiperazine-1-carbonyl chloride, is a key intermediate in the synthesis of more complex molecules. A pertinent example is its use in the preparation of di(4-methylpiperazin-1-yl) methanone, which has been identified as an impurity in the synthesis of the non-benzodiazepine hypnotic agent, Zopiclone. acs.org The synthesis involves the reaction of 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in the presence of a base like triethylamine. acs.org
Furthermore, derivatives of piperazine carboxylic acids are employed in the construction of macrocyclic compounds. While direct examples utilizing this compound are emerging, the general strategy involves multicomponent reactions (MCRs) where a piperazine-containing fragment can be incorporated into a larger ring structure. researchgate.net These MCR-based approaches offer a convergent and efficient route to structurally diverse macrocycles.
| Precursor | Reagent | Product | Application/Significance |
| 1-Chloroformyl-4-methylpiperazine hydrochloride | N-methylpiperazine | di(4-methylpiperazin-1-yl) methanone | Impurity in Zopiclone synthesis acs.org |
| 1-Methylpiperazine | Substituted benzoic acids | N-aryl benzamides containing a 4-methylpiperazine moiety | Exploration for pharmacological activity |
| Piperazine derivatives | Various components in MCRs | Macrocyclic structures | Efficient synthesis of diverse macrocycles researchgate.net |
Role in the Assembly of Molecular Scaffolds for Chemical Probes
The 4-methylpiperazine moiety is a common feature in the design of molecular scaffolds for chemical probes due to its ability to confer favorable properties such as improved solubility and cell permeability. While direct synthesis of a chemical probe starting from this compound is not extensively documented in readily available literature, its derivatives are utilized in creating larger molecules with potential sensing capabilities.
For example, 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride is a commercially available compound that combines the 4-methylpiperazine-1-carboxamide (B6229129) unit with a phenylboronic acid group. Phenylboronic acids are well-known recognition motifs for saccharides and can be incorporated into fluorescent probes for their detection. The synthesis of such molecules demonstrates the utility of the 4-methylpiperazine-1-carbonyl chloride as a building block to introduce the piperazine group onto an aromatic scaffold bearing a functional handle for sensing applications.
Integration into Polymer and Material Science Research
The reactivity of this compound allows for its incorporation into various materials, either as a monomer to form the backbone of a polymer or as a modifying agent to functionalize existing material surfaces.
Monomer or Modifier in the Synthesis of Functional Polymers
Piperazine and its derivatives have been used to create functional polymers with applications in areas such as drug delivery and antimicrobial materials. In one study, a novel piperazine-containing polymer was synthesized through the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD). nih.gov This demonstrates the potential for dicarboxylic acids or their anhydrides to react with piperazine-based diamines to form polyamides. While this example does not use this compound directly as a monomer (as it is a mono-carboxylic acid), it highlights the utility of the piperazine ring in polymer backbones.
More directly relevant is the use of piperazine carboxylic acid derivatives to functionalize the surface of materials. A study demonstrated the successful functionalization of mesoporous silica (B1680970) nanorods (SBA-15) with piperazine carboxylic acid derivatives. molsyns.comnih.gov In this work, piperazine-functionalized silica was further reacted with precursors like bromoacetic acid or succinic anhydride (B1165640) to introduce carboxylic acid groups. molsyns.comnih.gov This process enhances the material's capacity for drug loading, as demonstrated with the anticancer drug gemcitabine (B846). molsyns.comnih.gov The carboxylic acid groups increase the interaction between the carrier and the drug, leading to higher loading efficiency. molsyns.comnih.gov This approach showcases how the this compound moiety could be attached to a surface to impart specific functionalities.
| Material/Polymer | Functionalization Method | Resulting Property/Application |
| Mesoporous Silica (SBA-15) | Post-grafting with piperazine derivatives and subsequent reaction to form carboxylic acids | Enhanced loading capacity for the anticancer drug gemcitabine molsyns.comnih.gov |
| Piperazine-based polymer | Reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) | Biocompatible and antibacterial polymer nih.gov |
Component in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The rigid and well-defined structure of the piperazine ring makes it an attractive building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
While specific examples detailing the use of this compound as a primary linker in MOF synthesis are not prevalent, the general principle of using carboxylate-functionalized organic molecules as linkers is the cornerstone of MOF chemistry. It is conceivable that this compound could act as a monodentate ligand, coordinating to metal centers through its carboxylate group while the piperazine nitrogen remains available for post-synthetic modification or to influence the framework's properties.
In the realm of COFs, piperazine-linked frameworks have been successfully synthesized. These materials exhibit high chemical stability and permanent porosity. For instance, a piperazine-linked COF was synthesized through a nucleophilic substitution reaction between octaminophthalocyanines and hexadecafluorophthalocyanines. researchgate.net Another study reported the synthesis of a piperazine-based two-dimensional COF constructed from triphenylene (B110318) units, which demonstrated excellent stability and high performance for anodic lithium storage. researchgate.net More recently, a triazine-based COF was synthesized using 1,4-piperazinedicarboxaldehyde, a derivative of piperazine, as a building block. nih.gov These examples underscore the utility of the piperazine moiety as a robust and geometrically defined linker in the construction of COFs with interesting electronic and material properties.
Role in Ligand Design and Coordination Chemistry Research
The presence of two nitrogen atoms in the piperazine ring, in addition to the carboxylate group, makes this compound and its derivatives interesting candidates for ligand design in coordination chemistry. The piperazine ring can adopt a stable chair conformation, which can influence the geometry and properties of the resulting metal complexes.
Research has been conducted on the synthesis and characterization of transition metal complexes with piperazine-containing macrocyclic ligands. nih.govnih.gov In one such study, a 17-membered macrocycle incorporating a piperazine unit (17-anePyN5Pip) was synthesized, and its complexes with Cu(II) and Zn(II) were characterized. nih.govnih.gov The study highlighted that the rigid piperazine unit influences the coordination geometry and the stability of the metal complexes. nih.govnih.gov The log β values for the metal complexes were determined to understand the impact of the piperazine ring compared to more flexible macrocycles. nih.gov
While this example does not directly use this compound, the derivatization of the piperazine nitrogen atoms to create more elaborate ligands is a common strategy. The carboxylic acid functionality of the target compound provides a convenient handle to attach the piperazine moiety to other coordinating groups, thereby creating multidentate ligands with tailored properties for specific metal ions.
| Ligand System | Metal Ions | Significance in Coordination Chemistry |
| 17-anePyN5Pip (a piperazine-containing macrocycle) | Cu(II), Zn(II) | The rigid piperazine unit influences coordination geometry and complex stability nih.govnih.gov |
Development of Ligands for Homogeneous and Heterogeneous Catalysis
The structural features of this compound, namely the tertiary amine and the carboxylic acid group, present potential coordination sites for metal centers, making it a candidate for ligand development. In theory, the nitrogen atom of the piperazine ring and the oxygen atoms of the carboxylate group could chelate to a metal ion, forming a stable complex that could exhibit catalytic activity.
While specific studies detailing the use of this compound as a ligand are scarce, research on similar piperazine-containing molecules offers a proxy for its potential. For instance, various piperazine derivatives have been successfully used to create ligands for a range of catalytic reactions. These reactions often involve transition metal complexes where the piperazine moiety plays a crucial role in the catalytic cycle. nih.govmdpi.com
In the realm of homogeneous catalysis , ligands containing the piperazine scaffold have been employed in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netnih.gov For example, palladium complexes of N-arylpiperazine-containing ligands have shown efficiency in Suzuki-Miyaura cross-coupling reactions. mdpi.com The nitrogen atoms of the piperazine ring can coordinate to the palladium center, influencing its electronic properties and, consequently, its catalytic activity.
For heterogeneous catalysis , the functionalization of solid supports with piperazine derivatives, including those with carboxylic acid groups, has been investigated. nih.gov A study on piperazine-functionalized mesoporous silica, for instance, demonstrated the successful grafting of piperazine carboxylic acid derivatives onto the silica surface. nih.govresearchgate.net While this particular study focused on drug delivery applications, the resulting material, possessing surface-bound piperazine carboxylate groups, represents a platform that could be adapted for heterogeneous catalysis. nih.govresearchgate.net The solid support would allow for easy separation and recycling of the catalyst, a significant advantage in industrial processes.
The table below summarizes the potential catalytic applications based on studies of analogous piperazine derivatives.
| Catalytic Application | Type of Catalysis | Potential Role of this compound Moiety |
| Suzuki-Miyaura Cross-Coupling | Homogeneous | As a ligand for palladium, influencing catalyst stability and activity. |
| Heck Cross-Coupling | Homogeneous | Coordination to the metal center to modulate electronic properties. |
| Hydrogenation Reactions | Homogeneous/Heterogeneous | Formation of stable metal complexes for substrate activation. |
| Functionalized Support | Heterogeneous | Covalent attachment to solid supports (e.g., silica, polymers) to create recyclable catalysts. |
It is important to note that the direct catalytic performance of ligands derived from this compound would require empirical validation. The steric and electronic effects of the methyl group and the specific coordination geometry of the carboxylate would significantly influence the stability and reactivity of any resulting metal complex. Further research is needed to synthesize and characterize such complexes and to evaluate their efficacy in various catalytic transformations.
Emerging Research Frontiers and Future Outlook for 4 Methylpiperazine 1 Carboxylic Acid Studies
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant frontier for the production of 4-Methylpiperazine-1-carboxylic acid. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product purity, and enhanced safety profiles. researchgate.net This technology is particularly advantageous for handling reactive intermediates and managing exothermic reactions, which can be challenging in large-scale batch reactors.
Automated synthesis platforms, often integrated with flow reactors, are set to revolutionize the discovery and optimization of synthetic routes. researchgate.net These systems enable high-throughput screening of reaction conditions, catalysts, and reagents, drastically accelerating the development process. whiterose.ac.uk For instance, the synthesis of various pharmaceutically important compounds with piperazine (B1678402) cores, such as flibanserin and cinnarizine, has been successfully demonstrated in continuous flow systems. nih.gov Similarly, the synthesis of carboxylic acids using gaseous reagents like carbon dioxide has been efficiently performed in specialized tube-in-tube gas permeable membrane reactors, a technique directly applicable to the carboxylation of 1-methylpiperazine (B117243). durham.ac.uk The adoption of these machine-assisted approaches can lead to more resource-efficient and scalable production of this compound. durham.ac.uk
| Technology | Advantages for this compound Synthesis | Relevant Examples |
| Continuous Flow Chemistry | Enhanced safety, improved heat transfer, precise control over reaction conditions, easier scalability, higher yields and purity. researchgate.net | Synthesis of piperazine-containing APIs (e.g., cyclizine), continuous carboxylation using CO2. nih.govdurham.ac.uk |
| Automated Synthesis Platforms | High-throughput screening of reaction parameters, rapid optimization, library synthesis for derivative discovery. whiterose.ac.uk | Stopped-flow library synthesis for reaction optimization. whiterose.ac.uk |
| Integrated Systems (SWIFT) | Combines synthesis and purification for rapid production of compound libraries, increasing efficiency. nih.gov | High-throughput synthesis of 1,2,4-triazoles. nih.gov |
Exploration of Unconventional Reaction Media and Sustainable Solvents
In line with the principles of green chemistry, future research will increasingly focus on replacing conventional volatile organic compounds with more sustainable alternatives in the synthesis of this compound. Solvents account for a significant portion of the waste generated in pharmaceutical and fine chemical production. scienceopen.com The exploration of unconventional and benign reaction media is crucial for developing more environmentally friendly processes.
Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. The development of water-soluble catalysts and reagents could enable the synthesis to be performed in aqueous media. Other promising alternatives include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), and polar aprotic solvents with better environmental, health, and safety (EHS) profiles than traditional options. The use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a reaction medium also presents an intriguing possibility, as it can be easily removed from the reaction mixture upon completion, minimizing solvent waste.
| Solvent Class | Examples | Potential Application in Synthesis |
| Aqueous Media | Water | Reactions using water-soluble catalysts. |
| Bio-derived Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Replacement for traditional ethers like THF or chlorinated solvents. |
| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Integrated solvent and reactant for carboxylation reactions. |
| Ionic Liquids | 1-Alkylimidazoles | Can act as both catalyst and solvent; tunable properties. scienceopen.com |
| Safer Polar Aprotic Solvents | Sulfolane, Dimethyl sulfoxide (DMSO) | Replacement for more hazardous solvents like DMF or NMP. scienceopen.com |
Development of Novel Catalytic Systems for its Transformations
Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems offers a direct path to more efficient and selective transformations involving this compound. mdpi.com Future research will likely focus on several key areas. Firstly, the use of earth-abundant and non-precious metal catalysts (e.g., copper, cobalt, iron) is a major goal to replace expensive and rare noble metals like palladium or rhodium. researchgate.netrsc.org For the synthesis of the molecule itself, catalysts that can efficiently facilitate the reaction between 1-methylpiperazine and carbon dioxide are of high interest. researchgate.net
Furthermore, new catalytic methods can unlock novel transformations of the this compound molecule. For example, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be developed to functionalize the piperazine ring, attaching aryl or alkyl groups to create a diverse library of derivatives. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions and is a rapidly growing field that could be applied to both the synthesis and modification of this compound.
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry and in silico modeling are becoming indispensable tools for guiding experimental research. beilstein-journals.org For this compound, these methodologies can provide profound insights into its properties and reactivity, saving significant time and resources. Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict activation energies, and understand the stability of intermediates, thereby aiding in the design of more efficient synthetic routes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity or physicochemical properties of designed derivatives before they are synthesized. beilstein-journals.org Molecular docking simulations can be employed to predict how the molecule or its derivatives might interact with biological targets such as enzymes or receptors, identifying potential therapeutic applications. beilstein-journals.org Furthermore, computational tools for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the early-stage evaluation of new compounds in drug discovery programs. nih.govresearchgate.net
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, calculating molecular orbital energies. nih.gov |
| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., proteins, enzymes). beilstein-journals.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or properties of derivatives based on their structure. |
| ADMET Prediction | In silico assessment of drug-likeness, including bioavailability, metabolic stability, and potential toxicity. nih.govresearchgate.net |
Uncharted Reactivity Patterns and Synthetic Challenges for this compound
Despite its relatively simple structure, this compound presents several synthetic challenges and opportunities for exploring uncharted reactivity. A primary challenge in piperazine chemistry is achieving selective functionalization. mdpi.com For this molecule, reactions must differentiate between the nucleophilic tertiary amine at the 4-position and the carbamate-like nitrogen at the 1-position. Developing reactions that selectively target the C-H bonds of the piperazine ring without disturbing the existing functional groups is a significant hurdle.
Future research could explore the use of the carboxylic acid group as a directing group to guide C-H activation at specific positions on the ring. Another area of interest is the potential for decarboxylative functionalization, where the carboxylic acid group is removed and replaced with another moiety, such as an aryl or alkyl group, via novel catalytic cross-coupling reactions. The synthesis of complex pharmaceutical agents often involves the coupling of piperazine fragments with other intricate structures. mdpi.com A key challenge remains the efficient and chemoselective activation of the carboxylic acid group for amide bond formation without inducing side reactions at the tertiary amine center. Exploring its use in multicomponent reactions or as a novel organocatalyst are also promising avenues for future investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methylpiperazine-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylpiperazine with chloroacetic acid derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents like DMF or THF. Temperature control (40–80°C) and stoichiometric ratios (1:1.2 for piperazine:chloroacetate) are critical to minimize side products like N-oxide derivatives .
- Characterization : Confirm purity via HPLC (>95%) and structural identity using -NMR (peaks at δ 3.5–4.0 ppm for piperazine protons) and FT-IR (C=O stretch at ~1700 cm) .
Q. How do researchers distinguish this compound from structurally similar piperazine derivatives?
- Analytical Strategy : Use mass spectrometry (ESI-MS) to detect the molecular ion peak at m/z 158.2 (CHNO) and compare fragmentation patterns with analogs. X-ray crystallography can resolve stereoelectronic differences, particularly the orientation of the carboxylic acid group relative to the piperazine ring .
Q. What are the common applications of this compound in medicinal chemistry?
- Functional Role : It serves as a building block for bioactive molecules, such as Zopiclone (a sedative-hypnotic), where it contributes to receptor binding affinity via hydrogen bonding with the GABA receptor . Derivatives are also explored as enzyme inhibitors (e.g., carbonic anhydrase) by modifying the carboxyl group to enhance selectivity .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution on the piperazine nitrogen, guiding regioselective alkylation. Molecular docking (AutoDock Vina) evaluates steric hindrance when designing derivatives for target proteins .
- Case Study : A 2021 study used MD simulations to show that substituting the methyl group with bulkier substituents reduces rotational freedom, improving binding to kinase targets .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Approach : Perform systematic solubility studies across pH 2–12 (using HCl/NaOH buffers) and solvents (water, ethanol, DMSO). For example, solubility in water increases at pH > 6 due to deprotonation of the carboxylic acid group (pKa ~2.8). Conflicting data often arise from inconsistent purity standards or residual solvents .
Q. How do environmental factors (pH, temperature) affect the stability of this compound during long-term storage?
- Stability Protocol : Accelerated degradation studies (40°C/75% RH for 6 months) reveal hydrolysis of the carboxyl group at pH < 3, forming 4-methylpiperazine. Store under inert gas (N) at −20°C in amber vials to prevent photodegradation .
Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in derivatives of this compound?
- Techniques : -NMR dynamic studies at variable temperatures (25–60°C) detect keto-enol tautomerism in derivatives. Time-resolved fluorescence spectroscopy quantifies excited-state proton transfer in solutions with varying polarity .
Methodological Challenges & Solutions
Q. Why do some synthetic routes produce low yields of this compound, and how can this be mitigated?
- Root Cause : Competing side reactions (e.g., over-alkylation or oxidation) under harsh conditions.
- Optimization : Use protective groups (e.g., tert-butyl carbamate) for the piperazine nitrogen, followed by deprotection with TFA. Catalytic methods (e.g., Pd/C for hydrogenation) improve selectivity .
Q. How to validate the biological activity of derivatives without reliable in vivo data?
- In Vitro Alternatives : High-throughput screening against target enzymes (e.g., acetylcholinesterase) using fluorescence-based assays. Surface Plasmon Resonance (SPR) quantifies binding kinetics (k/k) for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
